molecular formula C11H11NO B15412110 1-(Pyridin-3-YL)hex-1-EN-5-YN-3-OL CAS No. 393185-77-8

1-(Pyridin-3-YL)hex-1-EN-5-YN-3-OL

Cat. No.: B15412110
CAS No.: 393185-77-8
M. Wt: 173.21 g/mol
InChI Key: KJVOFOFJEZATMY-UHFFFAOYSA-N
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Description

1-(Pyridin-3-YL)hex-1-EN-5-YN-3-OL is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Pyridin-3-YL)hex-1-EN-5-YN-3-OL?

The synthesis of pyridine-containing alkyne derivatives typically involves cross-coupling reactions and functional group transformations. For example, palladium-catalyzed Sonogashira coupling can be employed to introduce the alkyne moiety, while pyridine rings are often functionalized via nucleophilic substitution or metal-mediated reactions. A methodological approach includes:

  • Alkyne formation : Use of sodium hydride and iodomethane for deprotonation and alkylation (applicable to intermediates) .
  • Pyridine coupling : Reaction conditions similar to those in , where pyridine derivatives are synthesized via reflux with acetylacetone or boronic acids in tetrahydrofuran (THF) or dioxane .
  • Purification : Column chromatography or recrystallization, followed by structural validation via NMR and IR spectroscopy .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic and crystallographic techniques:

  • NMR/IR : Proton and carbon NMR to confirm connectivity; IR for functional group identification (e.g., -OH, C≡C stretches) .
  • X-ray crystallography : SHELX software (SHELXL for refinement, SHELXS for structure solution) is widely used for resolving crystal structures, even for complex molecules with twinned data or high-resolution requirements .

Q. What safety precautions are necessary when handling this compound?

While specific hazard data for this compound is limited, general protocols for pyridine derivatives include:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and eye protection .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in crystallographic data for this compound?

Discrepancies in crystallographic results (e.g., twinning, disordered atoms) can be addressed by:

  • Software tools : SHELXD for experimental phasing and SHELXL for refinement, which are robust for handling high-resolution or twinned data .
  • Validation metrics : Cross-checking R-factors, electron density maps, and Hirshfeld surfaces to ensure model accuracy .
  • Data collection : Optimizing crystal quality (e.g., cryocooling) and collecting multiple datasets to confirm reproducibility .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s bioactivity?

SAR studies require systematic modifications and biological testing:

  • Analog synthesis : Vary substituents on the pyridine ring or alkyne chain (e.g., halogenation, methylation) using methods in and .
  • Biological assays : Test against targets like bacterial enzymes (e.g., similar to oxazolidinone derivatives in ) or fungal models (as in ) .
  • Computational modeling : Use docking studies to predict binding interactions with biological targets, guided by mechanisms observed in pyrazole-carbonitrile derivatives .

Q. What are the challenges in maintaining compound stability during storage?

Stability issues arise from functional group reactivity (e.g., alkyne oxidation, alcohol dehydration):

  • Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation .
  • Stability testing : Monitor via HPLC or mass spectrometry over time under varying pH and temperature conditions .
  • Light sensitivity : Store in amber vials if photodegradation is suspected, as seen in related pyridine derivatives .

Q. How to address discrepancies in biological activity data across different studies?

Variations in bioassay results may stem from differences in experimental design:

  • Standardization : Adopt consistent protocols (e.g., MIC testing for antimicrobial activity) as used in and .
  • Controls : Include reference compounds (e.g., known antibacterials like linezolid) to calibrate assay sensitivity .
  • Model diversity : Validate activity in multiple biological systems (e.g., in vitro enzyme assays and in vivo models) .

Q. Methodological Considerations

  • Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray for stereochemistry) .
  • Experimental design : Prioritize modular synthesis routes to facilitate analog generation for SAR studies .

Properties

CAS No.

393185-77-8

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-pyridin-3-ylhex-1-en-5-yn-3-ol

InChI

InChI=1S/C11H11NO/c1-2-4-11(13)7-6-10-5-3-8-12-9-10/h1,3,5-9,11,13H,4H2

InChI Key

KJVOFOFJEZATMY-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C=CC1=CN=CC=C1)O

Origin of Product

United States

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